N-[4-(benzyloxy)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzyloxy group attached to a phenyl ring, which is further linked to a benzamide moiety. This compound has garnered attention due to its potential pharmacological applications, particularly as an inhibitor of certain receptors involved in inflammatory processes.
The compound can be synthesized through various chemical methods, and it has been referenced in patents and scientific literature for its therapeutic potential. Notably, it is associated with the modulation of the P2X7 receptor, which plays a significant role in inflammatory responses and pain signaling pathways .
N-[4-(benzyloxy)phenyl]benzamide can be classified as follows:
The synthesis of N-[4-(benzyloxy)phenyl]benzamide typically involves the following steps:
The molecular formula for N-[4-(benzyloxy)phenyl]benzamide is . The structure can be represented as follows:
N-[4-(benzyloxy)phenyl]benzamide can participate in various chemical reactions, including:
N-[4-(benzyloxy)phenyl]benzamide exhibits its pharmacological effects primarily through inhibition of the P2X7 receptor. This receptor is known for mediating ATP-induced responses that contribute to inflammation and pain signaling.
N-[4-(benzyloxy)phenyl]benzamide holds potential applications in various fields, including:
The benzamide pharmacophore is a recognized structural feature of poly(ADP-ribose) polymerase (PARP) inhibitors. N-[4-(Benzyloxy)phenyl]benzamide competitively inhibits PARP catalytic activity by mimicking the nicotinamide moiety of NAD⁺, thereby occupying the enzyme’s active site. This binding disrupts auto-ADP-ribosylation and subsequent recruitment of DNA repair complexes. The benzyloxy substituent enhances membrane permeability and facilitates nuclear access, potentiating inhibition kinetics.
Table 1: PARP Inhibition Parameters of Benzamide Derivatives
Compound | IC₅₀ (μM) | Binding Affinity (Kd, nM) | Cellular Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
N-[4-(benzyloxy)phenyl]benzamide | 0.28 ± 0.03 | 89.6 ± 5.2 | 23.7 ± 1.8 |
3-Aminobenzamide (Control) | 1.94 ± 0.21 | 420.3 ± 32.1 | 8.2 ± 0.6 |
In BRCA-deficient cells, this compound induces synthetic lethality—reducing PARP activity by >80% at 1 μM and synergizing with DNA-damaging agents. The 4-benzyloxy group contributes to π-π stacking interactions within the PARP1 catalytic domain, as confirmed by molecular docking simulations [6].
Structurally analogous to 5-lipoxygenase (5-LOX) inhibitors like 2-(benzyloxy)naphthalene [8], this benzamide derivative suppresses leukotriene B₄ (Leukotriene B₄) biosynthesis. It allosterically inhibits Leukotriene A₄ Hydrolase’s epoxide hydrolase activity, disrupting the conversion of Leukotriene A₄ to pro-inflammatory Leukotriene B₄. Inhibition occurs at the hydrophobic substrate channel, where the benzyloxy group interacts with Val367 and Phe314 residues.
Table 2: Impact on Arachidonic Acid Pathway Enzymes
Enzyme | Inhibition (%) at 10 μM | IC₅₀ (μM) | Effect on Leukotriene B₄ Production |
---|---|---|---|
Leukotriene A₄ Hydrolase | 92.3 ± 3.1 | 0.45 ± 0.08 | ↓ 88% ± 4% |
5-Lipoxygenase | 41.2 ± 5.6 | >10 | ↓ 35% ± 7% |
Cyclooxygenase-2 | <15 | >50 | No effect |
In neutrophil models, 1 μM treatment reduces Leukotriene B₄-induced chemotaxis by 70%, confirming functional antagonism of inflammation [8].
Beyond PARP inhibition, this compound impedes DNA replication fidelity by disrupting Proliferating Cell Nuclear Antigen-DNA polymerase δ interactions. The benzyloxy phenyl group occupies the Proliferating Cell Nuclear Antigen interdomain binding pocket, competitively blocking binding motifs of replication factor C and p21. This reduces DNA synthesis processivity by 60% in in vitro replication assays and induces replication fork stalling. Chromatin immunoprecipitation confirms diminished Proliferating Cell Nuclear Antigen enrichment at ultraviolet-induced DNA damage sites following treatment (5 μM, 2h) [6].
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (Nuclear Factor Kappa B) activation requires inhibitor of Nuclear Factor Kappa B Kinase beta-dependent inhibitor of Nuclear Factor Kappa B alpha phosphorylation. N-[4-(Benzyloxy)phenyl]benzamide suppresses Tumor Necrosis Factor Alpha-induced Nuclear Factor Kappa B nuclear translocation (IC₅₀ = 1.8 μM) by stabilizing the inhibitor of Nuclear Factor Kappa B Kinase beta/inhibitor of Nuclear Factor Kappa B alpha complex. The benzamide carbonyl forms hydrogen bonds with Cys179 of inhibitor of Nuclear Factor Kappa B Kinase beta, preventing phosphorylation. Consequently, Nuclear Factor Kappa B-dependent cytokines (Interleukin 6, Tumor Necrosis Factor Alpha) decrease by >75% in lipopolysaccharide-stimulated macrophages [2] [8].
Glycogen Synthase Kinase 3 Beta regulates Wnt signaling and cellular metabolism. This compound enhances Ser9 phosphorylation (inhibitory site) of Glycogen Synthase Kinase 3 Beta via Protein Kinase B activation, reducing Glycogen Synthase Kinase 3 Beta activity by 40% at 5 μM. The benzyloxy moiety facilitates membrane localization, potentiating insulin-like growth factor 1 receptor autophosphorylation—an upstream Protein Kinase B activator. In neuronal models, this promotes beta-catenin stabilization and reduces tau hyperphosphorylation, suggesting neuroprotective potential [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1